molecular formula C13H26N2O3 B13640643 Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate

Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate

Cat. No.: B13640643
M. Wt: 258.36 g/mol
InChI Key: WWYQPNUGWJVJMF-UHFFFAOYSA-N
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Description

Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethyl(methoxy)amino group, and a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with ethyl(methoxy)amine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl(methoxy)amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-6-15(17-5)11-7-9-14(10-8-11)12(16)18-13(2,3)4/h11H,6-10H2,1-5H3

InChI Key

WWYQPNUGWJVJMF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCN(CC1)C(=O)OC(C)(C)C)OC

Origin of Product

United States

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